molecular formula C6H9BrN2 B2576412 4-bromo-5-propyl-1H-pyrazole CAS No. 60061-61-2

4-bromo-5-propyl-1H-pyrazole

Cat. No.: B2576412
CAS No.: 60061-61-2
M. Wt: 189.056
InChI Key: UQFOOCAHEGPJMP-UHFFFAOYSA-N
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Description

4-Bromo-5-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound features a bromine atom at the 4-position and a propyl group at the 5-position, making it a unique derivative of pyrazole. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemistry, and material science due to their versatile chemical properties .

Mechanism of Action

Target of Action

It is known that pyrazole derivatives can bind with high affinity to multiple receptors , suggesting that 4-bromo-5-propyl-1H-pyrazole may also interact with various biological targets.

Mode of Action

It is known that 4-substituted pyrazoles can act as inhibitors of certain enzymes, such as liver alcohol dehydrogenase . Therefore, it is possible that this compound may interact with its targets in a similar manner, leading to changes in their activity.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biological activities , suggesting that this compound may also influence multiple biochemical pathways and their downstream effects.

Result of Action

It is known that 4-bromopyrazole can inhibit oxidative phosphorylation and atp exchange reactions , suggesting that this compound may have similar effects.

Action Environment

It is known that the suzuki–miyaura coupling reaction, which is often used in the synthesis of pyrazole derivatives, is exceptionally mild and functional group tolerant . This suggests that this compound may also exhibit stability under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-propyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with 1,3-diketones, followed by bromination. The reaction typically proceeds under mild conditions, often using bromine or N-bromosuccinimide (NBS) as the brominating agent . Another method involves the use of palladium-catalyzed coupling reactions, where a suitable brominated precursor is coupled with a propyl-substituted pyrazole .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact .

Properties

IUPAC Name

4-bromo-5-propyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-2-3-6-5(7)4-8-9-6/h4H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFOOCAHEGPJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60061-61-2
Record name 4-bromo-5-propyl-1H-pyrazole
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